1-Fluoro-7-methyltetraphene
Description
1-Fluoro-7-methyltetraphene is a polycyclic aromatic hydrocarbon (PAH) derivative with a fused four-ring tetraphene core. The compound is distinguished by a fluorine atom at position 1 and a methyl group at position 6. Fluorine, being highly electronegative, introduces electron-withdrawing effects, while the methyl group acts as an electron-donating substituent. Such substitutions influence electronic properties, solubility, and thermal stability, making this compound relevant in materials science and organic electronics research.
Properties
CAS No. |
1994-56-5 |
|---|---|
Molecular Formula |
C19H13F |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
1-fluoro-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-15-7-3-2-5-14(15)11-17-16(12)10-9-13-6-4-8-18(20)19(13)17/h2-11H,1H3 |
InChI Key |
WBCHNORVHGIXDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Fluoro-7-methyltetraphene typically involves the fluorination of a tetraphene derivative. One common method is the electrophilic fluorination of 7-methyltetraphene using a fluorinating agent such as Selectfluor™. The reaction is usually carried out in the presence of a solvent like acetonitrile at room temperature. The industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes, to ensure higher yields and purity.
Chemical Reactions Analysis
1-Fluoro-7-methyltetraphene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of fluoro-substituted quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, often using reagents like sodium methoxide or potassium tert-butoxide. These reactions typically yield substituted tetraphene derivatives.
Scientific Research Applications
1-Fluoro-7-methyltetraphene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: In material science, this compound is investigated for its electronic properties, making it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-Fluoro-7-methyltetraphene involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and dipole-dipole interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and signal transduction mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table synthesizes insights from substituted PAHs and heterocyclic systems to infer properties of 1-Fluoro-7-methyltetraphene:
Key Observations:
- Substituent Position and Electronic Effects : Fluorine at position 1 likely reduces electron density in the tetraphene core, analogous to selenium/tellurium in fused heterocycles enhancing conductivity through electronegativity. Methyl at position 7 may sterically hinder reactivity while donating electrons, contrasting with the polar hydroxyphenyl group in .
- Thermal Stability : Methoxy and hydroxy substituents in flavones () correlate with elevated decomposition temperatures; similar trends may apply to this compound.
- Synthetic Methods : Condensation and halogenation steps (e.g., sodium-mediated reactions in ) are plausible routes for synthesizing substituted tetraphenes.
Physical and Chemical Properties
- Solubility : Polar substituents (e.g., -OH in ) increase solubility in polar solvents; this compound may exhibit intermediate polarity.
- Reactivity: Fluorine’s electron-withdrawing nature could stabilize intermediates in electrophilic reactions, similar to selenophene’s role in charge transport.
- Thermal Behavior : Methyl groups typically enhance thermal stability (e.g., methoxy-flavones in ), suggesting resistance to decomposition in this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
